3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-23-11-6-5-7-14-15(11)19-18(27-14)21-20-17(22)10-8-12(24-2)16(26-4)13(9-10)25-3/h5-9H,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXLKVVHBGRXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzoic acid hydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues and Their Anticancer Activity
Table 1: Key Benzohydrazide Derivatives and Anticancer Activity
Key Findings:
- Compound 3.20 demonstrated broad-spectrum activity, particularly against drug-resistant leukemia (SR) and NSCLC lines, attributed to ROS-mediated pathways .
- Target Compound shares structural similarities with 5t and 3.20 (e.g., 3,4,5-trimethoxybenzoyl group) but differs in the benzothiazole substituent, which may enhance selectivity for specific cancer types.
Antimicrobial and Antifungal Analogues
Table 2: Antimicrobial Benzohydrazide Derivatives
Key Findings:
- Azetidinone-containing derivatives (e.g., 4a-k) showed moderate antibacterial activity, with halogen substituents enhancing potency .
- Thiophene-based derivatives (e.g., 5g, 5h ) exhibited equipotent activity to the target compound’s structural analogues, likely due to electron-withdrawing nitro groups .
- The target compound ’s benzothiazole group may confer unique antimicrobial properties, though direct evidence is absent in the provided data.
Structural and Mechanistic Insights
- Hydrogen Bonding and Tautomerism : Derivatives like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () form intramolecular O–H···N and N–H···O hydrogen bonds, stabilizing the hydrazone tautomer. This structural rigidity may enhance binding to biological targets .
- Electron-Donating Groups : The 3,4,5-trimethoxybenzoyl group in the target compound and analogues (e.g., 5t, 3.20) enhances electron density, improving interaction with DNA or enzyme active sites .
- Benzothiazole vs. Indole/Quinazoline: The benzothiazole moiety in the target compound may offer improved bioavailability compared to indole or quinazoline derivatives, as benzothiazoles are known for membrane permeability .
Q & A
Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide?
Methodological Answer: The synthesis typically involves two key steps:
- Step 1: Preparation of 3,4,5-trimethoxybenzohydrazide via condensation of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux in ethanol .
- Step 2: Coupling the hydrazide intermediate with 4-methoxy-1,3-benzothiazol-2-amine using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in dimethylformamide (DMF) at 60–70°C for 12–16 hours .
Yield optimization requires controlled stoichiometry, inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What initial biological screenings are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity:
- In vitro disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Screening:
- MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, comparing IC₅₀ values to doxorubicin .
- Enzyme Inhibition:
- Assess inhibition of COX-2 or topoisomerase II via fluorometric assays, using celecoxib as a reference .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Variable Substituents:
- Synthesize analogs with halogens (Cl, F) at the benzothiazole 4-position or methoxy groups at alternate positions on the benzene ring .
- Assay Design:
- Compare IC₅₀ values across analogs in dose-response curves (0.1–100 μM) to identify critical substituents for potency .
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin, correlating with experimental data .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Control variables: Cell passage number, serum concentration in media, and incubation time (e.g., 48 vs. 72 hours) .
- Mechanistic Follow-Up:
- Use Western blotting to verify target protein expression (e.g., Bcl-2 for apoptosis) in conflicting studies .
- Meta-Analysis:
Q. What strategies improve pharmacokinetic properties of the compound?
Methodological Answer:
- Lipid Solubility Enhancement:
- Metabolic Stability:
- Incubate with liver microsomes (human/rat) to identify metabolic hotspots; introduce deuterium at labile positions .
- Formulation Optimization:
- Develop PEGylated nanoparticles (dynamic light scattering for size measurement) to enhance plasma half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
